3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid
Overview
Description
3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid is a synthetic organic compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol . This compound is characterized by the presence of an oxolane ring, a benzyloxycarbonyl group, and an amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Amination: The amino group is introduced through nucleophilic substitution reactions using suitable amine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the amino group can participate in nucleophilic reactions. The oxolane ring provides structural stability and can influence the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}propanoic acid: This compound has a similar structure but lacks the oxolane ring, making it less versatile in certain reactions.
3-{[(Benzyloxy)carbonyl]amino}butanoic acid: Another similar compound with an extended carbon chain, which can affect its reactivity and applications.
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid is unique due to the presence of the oxolane ring, which enhances its stability and reactivity. This makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
3-(phenylmethoxycarbonylamino)oxolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-11(16)13(6-7-18-9-13)14-12(17)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPOINUGZWATFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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